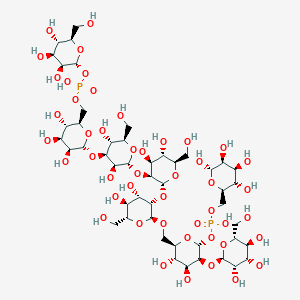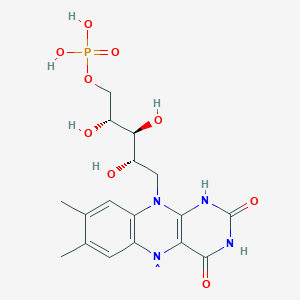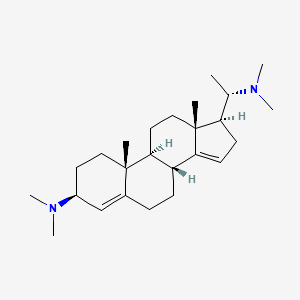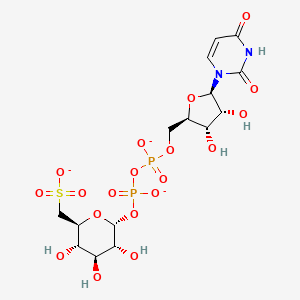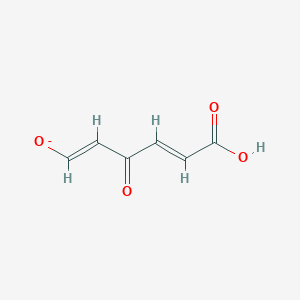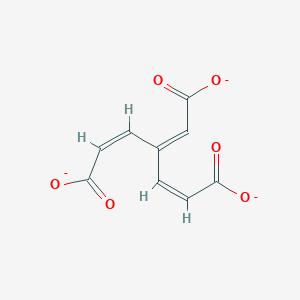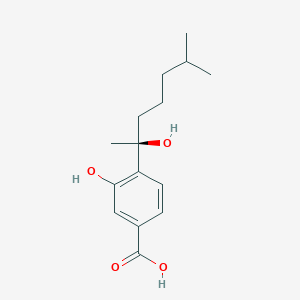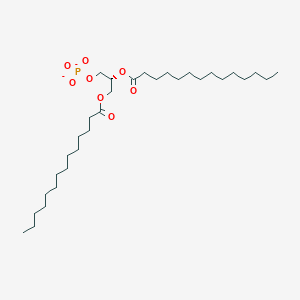
1,2-Ditetradecanoyl-sn-glycerol-3-phosphate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-ditetradecanoyl-sn-glycerol-3-phosphate(2-) is a 1-acyl-2-tetradecanoyl-sn-glycerol 3-phosphate(2-) obtained by deprotonation of both phosphate OH groups of 1,2-ditetradecanoyl-sn-glycerol-3-phosphate(; major species at pH 7.3. It is a conjugate base of a 1,2-ditetradecanoyl-sn-glycerol-3-phosphate.
Wissenschaftliche Forschungsanwendungen
Structural and Functional Analysis
1,2-Ditetradecanoyl-sn-glycerol-3-phosphate plays a critical role in various biochemical pathways. Research by Turnbull et al. (2001) has contributed to understanding the structure and substrate specificity of glycerol-3-phosphate (1)-acyltransferase (G3PAT), which is involved in the incorporation of acyl groups into glycerol 3-phosphate, a key step in lipid synthesis. Their study reveals insights into the enzyme's differential substrate specificity for saturated versus unsaturated fatty acids, which is significant in plant responses to chilling temperatures (Turnbull et al., 2001).
Synthesis and Crystallography
Further studies by Turnbull et al. (2001) focus on the crystallization and preliminary X-ray analysis of squash glycerol-3-phosphate 1-acyltransferase (G3PAT), enhancing the understanding of the enzyme's structural properties. This research is pivotal in elucidating the molecular mechanisms underlying the enzyme's function in lipid biosynthesis (Turnbull et al., 2001).
Biochemical Characterization
Research by Nishihara and Koga (1997) on sn-glycerol-1-phosphate dehydrogenase from Methanobacterium thermoautotrophicum highlights the enzyme's role in forming the glycerophosphate backbone of archaeal ether lipids. Their work provides valuable information on the enzyme's purification, properties, and the biochemical pathway involved in archaeal lipid biosynthesis (Nishihara & Koga, 1997).
Physiological Functions in Plants
The research by Chen et al. (2011) discusses the role of sn-glycerol-3-phosphate acyltransferases (GPATs) in plants. They explain how GPATs contribute to glycerolipid biosynthesis in different cellular organelles and their importance in plant development and lipid metabolism (Chen et al., 2011).
Prebiotic Synthesis
The study by Maheen et al. (2010) investigates the prebiotic synthesis of important biological phosphate esters, including sn-glycerol-3-phosphate, under hydrothermal conditions. This research provides insights into the early Earth conditions that might have led to the formation of vital biomolecules (Maheen et al., 2010).
Eigenschaften
Produktname |
1,2-Ditetradecanoyl-sn-glycerol-3-phosphate(2-) |
|---|---|
Molekularformel |
C31H59O8P-2 |
Molekulargewicht |
590.8 g/mol |
IUPAC-Name |
[(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C31H61O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3,(H2,34,35,36)/p-2/t29-/m1/s1 |
InChI-Schlüssel |
OZSITQMWYBNPMW-GDLZYMKVSA-L |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



